![molecular formula C22H25ClFN5O2 B2695194 3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-26-7](/img/structure/B2695194.png)
3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H25ClFN5O2 and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multitarget Drugs for Neurodegenerative Diseases
Research on derivatives of tetrahydropyrazino[2,1-f]purinediones, which share structural similarities with the queried compound, has identified their applications as multitarget drugs for neurodegenerative diseases. These compounds, designed as tricyclic xanthine derivatives, have shown potent dual-target-directed properties, particularly as A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. This dual functionality makes them promising candidates for symptomatic as well as disease-modifying treatment of neurodegenerative disorders, offering potential advantages over single-target therapeutics (Brunschweiger et al., 2014).
Inhibitory Activities Against DPP-IV
Compounds bearing structural resemblance to the queried chemical have been synthesized and evaluated for their inhibitory activities against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in the regulation of insulin secretion. These studies contribute to the exploration of new therapeutic agents for diabetes management, highlighting the versatility of this chemical scaffold in medicinal chemistry applications (Mo et al., 2015).
Synthesis and Evaluation for Neurodegenerative Diseases
Further research on annelated xanthine scaffold derivatives, similar in structure to the compound , has yielded novel multi-target directed ligands. These compounds exhibit activities as adenosine receptor antagonists and monoamine oxidase B inhibitors, suggesting their utility in the treatment of Parkinson's disease and other neurodegenerative conditions. The synthesis, in vitro, and in silico studies of these compounds underline the therapeutic potential of multi-target drugs in neurodegenerative disease research (Załuski et al., 2019).
Potential for Anti-inflammatory Activity
Analogs of pyrimido[2,1-f]purine-4,8-diones have been synthesized and demonstrated to exhibit anti-inflammatory activity, particularly in models of chronic inflammation. This suggests another avenue of scientific research application for compounds structurally related to "3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione," potentially leading to new treatments for inflammatory diseases (Kaminski et al., 1989).
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN5O2/c1-26-19-18(20(30)29(22(26)31)13-15-16(23)9-5-10-17(15)24)28-12-6-11-27(21(28)25-19)14-7-3-2-4-8-14/h5,9-10,14H,2-4,6-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRFRLUQDXTTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)
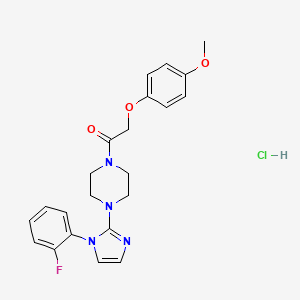
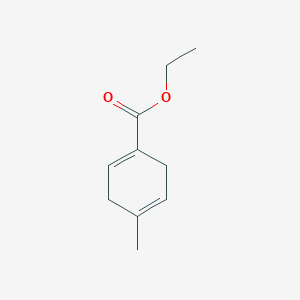

![N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2695120.png)
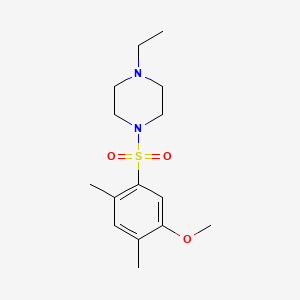
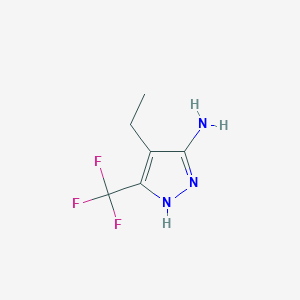
![3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B2695126.png)
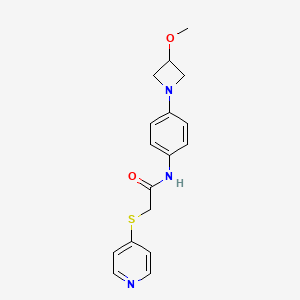
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2695128.png)
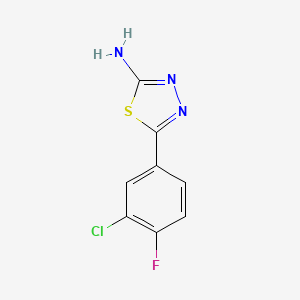
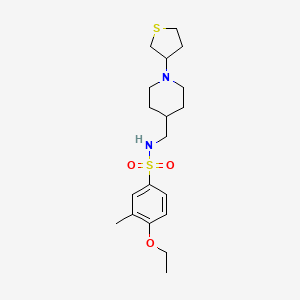
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2695133.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2695134.png)
